
((4-Ethynylphenyl)ethynyl)triisopropylsilane
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
(Shu et al., 2015) synthesized a compound similar to ((4-Ethynylphenyl)ethynyl)triisopropylsilane and analyzed its crystal structure. The study revealed nearly parallel phenyl rings and notable π–π interactions, highlighting its potential in crystallography and material science.
Synthesis and Photonic Properties
(Lu et al., 2011) investigated the synthesis and photonic properties of poly(silylenevinylene)s using similar compounds. Their findings suggest potential applications in the creation of processable and thermally stable polymers with unique emission properties.
Reactivity and Structure of Aryliodonium Salts
(Yusubov et al., 2015) explored the reactivity and structure of aryliodonium salts, demonstrating the influence of bulky substituents like triisopropylsilane on reaction intermediates. This research contributes to understanding the chemistry of complex organic compounds.
Functional Macromolecule Construction
(Chan et al., 2013) presented a study on constructing functional macromolecules with well-defined structures. They utilized compounds akin to this compound for creating soluble polymers with high molecular weights, indicating applications in materials science.
Nanoamphiphiles Synthesis
(Mihov et al., 2004) described a synthetic approach for desymmetrized polyphenylene dendrimers, utilizing similar compounds. This research opens pathways in nanoscience for designing nanoamphiphiles.
Catalytic Applications
(Sekerová et al., 2019) explored the use of terminal alkynes as catalysts. Their study indicates the potential of compounds like this compound in catalyzing acetalization and esterification reactions.
Luminescent Organometallic Networks
(Li & Zhang, 2015) utilized a similar compound to construct a 3D organometallic network. This research demonstrates potential applications in creating materials with unique emission properties.
Mechanofluorochromism Studies
(Ramachandran & Dhamodharan, 2017) investigated mechanofluorochromism in compounds with bulky groups like triisopropylsilyl, indicating potential applications in sensing and materials science.
Silyl-Substituted Enynes Synthesis
(Ishikawa et al., 1988) focused on the synthesis of silyl-substituted enynes, which is relevant to the synthesis and reactivity of similar compounds in organic synthesis.
Polyphenylene Dendrimer Derivatives
(Toyota et al., 2011) prepared polyphenylene dendrimer derivatives incorporating elements similar to triisopropylsilyl groups. This research has implications in designing complex organic molecules.
Eigenschaften
IUPAC Name |
2-(4-ethynylphenyl)ethynyl-tri(propan-2-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26Si/c1-8-18-9-11-19(12-10-18)13-14-20(15(2)3,16(4)5)17(6)7/h1,9-12,15-17H,2-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGZVOFPKSXXWKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C#CC1=CC=C(C=C1)C#C)(C(C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20447392 | |
| Record name | ((4-Ethynylphenyl)ethynyl)triisopropylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20447392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
175345-90-1 | |
| Record name | ((4-Ethynylphenyl)ethynyl)triisopropylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20447392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the spatial arrangement of the phenyl rings in the crystal structure of ({4-[(4-bromophenyl)ethynyl]-3,5-diethylphenyl}ethynyl)triisopropylsilane?
A1: The two phenyl rings in the compound are nearly parallel to each other, with a dihedral angle of 4.27 (4)°. []
Q2: How do the molecules of ({4-[(4-bromophenyl)ethynyl]-3,5-diethylphenyl}ethynyl)triisopropylsilane interact in the crystal lattice?
A2: The molecules interact through π–π interactions between the terminal and central phenyl rings of adjacent molecules along the a-axis direction. Additionally, weak C—H⋯π interactions occur between the isopropyl H atoms and the phenyl rings of neighboring molecules. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



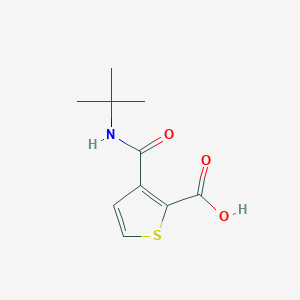
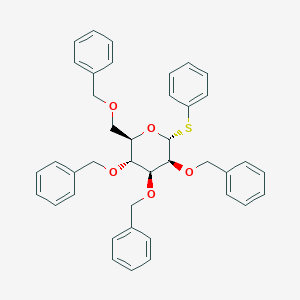
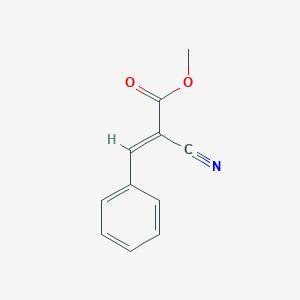
![9,10-Bis[N,N-di-(p-tolyl)-amino]anthracene](/img/structure/B170546.png)
![2-Methyl-1H-benzo[d]imidazol-5-amine hydrochloride](/img/structure/B170553.png)
![6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B170554.png)
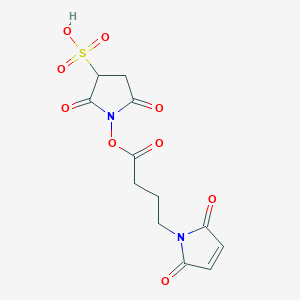


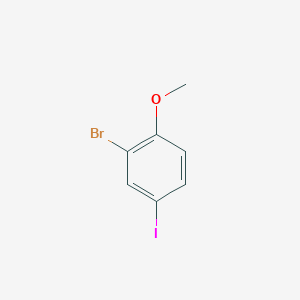


![4'-Cyano-4-[3-(acryloyloxy)propoxy]biphenyl](/img/structure/B170597.png)
![2-[(3-chlorophenyl)amino]acetic Acid](/img/structure/B170604.png)